dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as dioxo, thioxo, and dithiole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrroloquinoline structure, followed by the introduction of dioxo and thioxo groups. The final steps involve the formation of the dithiole ring and the esterification to form the dimethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes
Scientific Research Applications
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: The compound may modulate specific biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Dimethyl 2-(4,4,9-trimethyl-1,2-dioxo-5-thioxo-1,2,4,5-tetrahydro-6H-pyrrolo[3,2,1-ij]quinolin-6-ylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.
Other pyrroloquinoline derivatives: These compounds share the core pyrroloquinoline structure but may have different functional groups or modifications.
Properties
Molecular Formula |
C21H17NO6S3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
dimethyl 2-(5,11,11-trimethyl-2,3-dioxo-10-sulfanylidene-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-9-ylidene)-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C21H17NO6S3/c1-8-6-7-9-11(20-30-14(18(25)27-4)15(31-20)19(26)28-5)16(29)21(2,3)22-12(9)10(8)13(23)17(22)24/h6-7H,1-5H3 |
InChI Key |
NTGCMBJZTDEIAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=C1)C(=C4SC(=C(S4)C(=O)OC)C(=O)OC)C(=S)C(N3C(=O)C2=O)(C)C |
Origin of Product |
United States |
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